molecular formula C16H20N2O2 B2837282 4-(dimethylamino)-N-[1-(furan-3-yl)propan-2-yl]benzamide CAS No. 1795441-76-7

4-(dimethylamino)-N-[1-(furan-3-yl)propan-2-yl]benzamide

Cat. No.: B2837282
CAS No.: 1795441-76-7
M. Wt: 272.348
InChI Key: DEGDIVCKJRFLAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(dimethylamino)-N-[1-(furan-3-yl)propan-2-yl]benzamide is an organic compound that features a benzamide core substituted with a dimethylamino group and a furan ring

Scientific Research Applications

4-(dimethylamino)-N-[1-(furan-3-yl)propan-2-yl]benzamide has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its potential interactions with neurotransmitter receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in the development of new synthetic methodologies.

    Biological Studies: The compound can be used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It may find use in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

The synthesis of 4-(dimethylamino)-N-[1-(furan-3-yl)propan-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoyl chloride with dimethylamine under basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an appropriate acylating agent.

    Coupling Reaction: The final step involves coupling the furan-substituted intermediate with the benzamide core under suitable conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-(dimethylamino)-N-[1-(furan-3-yl)propan-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include:

  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
  • Reducing agents: Lithium aluminum hydride, sodium borohydride
  • Nucleophiles: Halides, amines

Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-[1-(furan-3-yl)propan-2-yl]benzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

4-(dimethylamino)-N-[1-(furan-3-yl)propan-2-yl]benzamide can be compared with other similar compounds, such as:

    4-(dimethylamino)-N-(1-(thiophen-3-yl)propan-2-yl)benzamide: This compound features a thiophene ring instead of a furan ring, which may result in different chemical reactivity and biological activity.

    4-(dimethylamino)-N-(1-(pyridin-3-yl)propan-2-yl)benzamide: The presence of a pyridine ring can influence the compound’s electronic properties and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(dimethylamino)-N-[1-(furan-3-yl)propan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-12(10-13-8-9-20-11-13)17-16(19)14-4-6-15(7-5-14)18(2)3/h4-9,11-12H,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGDIVCKJRFLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.